molecular formula C11H8F3NO2S B3001552 Methyl 3-amino-4-(trifluoromethyl)-1-benzothiophene-2-carboxylate CAS No. 2379918-61-1

Methyl 3-amino-4-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Cat. No.: B3001552
CAS No.: 2379918-61-1
M. Wt: 275.25
InChI Key: PQEADUXRKMYYBT-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a useful research compound. Its molecular formula is C11H8F3NO2S and its molecular weight is 275.25. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

The compound’s mode of action is likely related to its role in SM cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s worth noting that sm cross-coupling reactions, in which similar compounds participate, are key in the formation of carbon–carbon bonds, a fundamental process in organic synthesis .

Pharmacokinetics

For instance, the trifluoromethyl group is known to affect the lipophilicity and metabolic stability of a compound .

Result of Action

The compound’s potential role in sm cross-coupling reactions suggests it may contribute to the formation of carbon–carbon bonds, a fundamental process in organic synthesis .

Action Environment

The action, efficacy, and stability of Methyl 3-amino-4-(trifluoromethyl)-1-benzothiophene-2-carboxylate can be influenced by various environmental factors. For instance, the success of SM cross-coupling reactions, in which similar compounds participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Properties

IUPAC Name

methyl 3-amino-4-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2S/c1-17-10(16)9-8(15)7-5(11(12,13)14)3-2-4-6(7)18-9/h2-4H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEADUXRKMYYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=CC=C2S1)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.